3-Octanol

Description

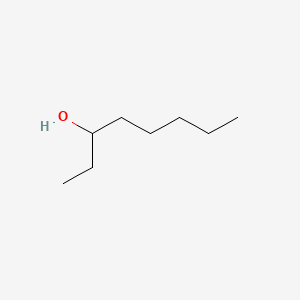

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862252 | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, oily-nutty, herbaceous odour | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.824 | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |

| Record name | 3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alcohol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, an eight-carbon secondary alcohol, is a molecule of significant interest across various scientific disciplines, including flavor and fragrance chemistry, materials science, and as a potential biofuel component. Its specific physicochemical characteristics govern its behavior in different matrices and applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and a structured data presentation.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various reliable sources.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [1][2] |

| Appearance | Colorless liquid[1][3] |

| Odor | Earthy, mushroom, herbal, nutty[1][4] |

| Boiling Point | 173-176 °C at 760 mmHg[1][4][5][6][7][8][9][10][11][12] |

| Melting Point | -45 °C[1][4][5][6][8][13] |

| Density | 0.817-0.824 g/cm³ at 25 °C[1][3][5][6][7][9][10][11] |

| Solubility in Water | 1.252 - 1.5 g/L at 25 °C[13][14][15] |

| Solubility in Solvents | Soluble in alcohol and ether[1][5] |

| Vapor Pressure | ~1 mmHg at 20 °C[7][9][10][13][16] |

| Vapor Density | ~4.5 (air = 1)[4][7][9][10][14][16] |

| Refractive Index | 1.425-1.429 at 20 °C[1][4][6][7][9][10][11][12][13][16][17] |

| Flash Point | 65.56 - 68 °C (150 - 154.4 °F)[4][6][8][9][13][18] |

| LogP (o/w) | 2.721 (estimated)[4] |

| CAS Number | 589-98-0[1] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated gradually.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which is a liquid at room temperature, this would be its freezing point.

-

Apparatus: Test tube, thermometer, cooling bath (e.g., ice-salt mixture).

-

Procedure:

-

A sample of this compound is placed in a test tube.

-

A thermometer is immersed in the liquid.

-

The test tube is placed in a cooling bath and the sample is stirred gently.

-

The temperature is monitored as the liquid cools and begins to solidify.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. The melting point is the temperature at which the solid and liquid phases are in equilibrium.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water.

-

Determination of Solubility in Water

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Test tubes, graduated pipettes, vortex mixer, analytical balance.

-

Procedure:

-

A known volume of distilled water is placed in a series of test tubes.

-

Increasingly larger, precisely measured amounts of this compound are added to the test tubes.

-

The test tubes are sealed and agitated vigorously using a vortex mixer until saturation is reached.

-

The solutions are allowed to stand until any undissolved this compound separates.

-

The concentration of this compound in the aqueous phase of the saturated solution is then determined, often by gas chromatography, to establish the solubility limit.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The temperature of the refractometer prisms is maintained at a constant temperature (e.g., 20 °C) using the water bath.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air.

-

Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

-

Procedure (Closed-Cup):

-

The sample cup is filled with this compound to the marked level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a brief flash is observed.

-

Visualizations

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a liquid organic compound such as this compound.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. ucc.ie [ucc.ie]

- 3. purdue.edu [purdue.edu]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. prepchem.com [prepchem.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phillysim.org [phillysim.org]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. mt.com [mt.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Gas chromatography of Alcohols [delloyd.50megs.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. uotechnology.edu.iq [uotechnology.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Natural Sources and Occurrence of 3-Octanol in Fungi

Abstract

3-Octanol is a saturated eight-carbon secondary alcohol and a prominent volatile organic compound (VOC) produced by a wide array of fungal species. As a key component of the characteristic "mushroom" or earthy aroma, its presence is often indicative of fungal growth. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the fungal kingdom, its biosynthetic pathways, and the analytical methodologies used for its extraction and quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical ecology of fungi and the biotechnological potential of their secondary metabolites.

Natural Occurrence and Distribution

This compound is a frequently identified metabolite in fungi, spanning both the Ascomycota and Basidiomycota phyla.[1][2] It is one of several C8 compounds, including the more commonly known 1-octen-3-ol and 3-octanone, that are generated from the enzymatic degradation of fatty acids.[3] The production of these volatiles is a hallmark of many filamentous fungi and mushrooms.

While 1-octen-3-ol is often more abundant, this compound is a significant component of the volatile profile in many species. Its presence has been confirmed in various wild mushrooms and molds, where it contributes to their distinct aroma profiles.

Table 1: Selected Fungal Species Reported to Produce this compound and Related C8 Volatiles

| Phylum | Species | C8 Volatiles Detected | Reference |

| Basidiomycota | Piptoporus betulinus | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Oligoporus caesius | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Amanita rubescens | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Paxillus involutus | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Suillus grevillei | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Suillus luteus | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Xerocomus subtomentosus | 1-octen-3-ol, this compound, 3-octanone | [4] |

| Basidiomycota | Agaricus bisporus | 1-octen-3-ol, 3-octanone | [5][6] |

| Basidiomycota | Tricholoma matsutake | (R)-(-)-1-octen-3-ol | [7][8] |

| Ascomycota | Penicillium chrysogenum | 1-octen-3-ol | [5] |

| Ascomycota | Aspergillus niger | 1-octen-3-ol | [5] |

| Ascomycota | Trichoderma species | 1-octen-3-ol, this compound | [5][9] |

Biosynthesis of this compound

The primary pathway for the formation of this compound and other C8 volatiles in fungi is the oxidative degradation of linoleic acid, a common fatty acid.[5][10] This process is catalyzed by a sequence of enzymatic reactions.

-

Lipid Peroxidation : The pathway is initiated by the enzyme lipoxygenase (LOX) , which introduces a hydroperoxy group into linoleic acid, typically forming 10- or 13-hydroperoxyoctadecadienoic acid (HPOD).[8]

-

Hydroperoxide Cleavage : The resulting unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) . This cleavage results in the formation of an eight-carbon ketone, 3-octanone , and other cleavage products.[3][8]

-

Ketone Reduction : Finally, this compound is synthesized through the reduction of the keto group of 3-octanone. This step is catalyzed by an alcohol dehydrogenase or a similar reductase enzyme, which utilizes NADH or NADPH as a cofactor.

Experimental Protocols

The analysis of fungal VOCs like this compound requires sensitive techniques for extraction from the sample matrix followed by robust analytical separation and identification.

Volatile Compound Extraction and Analysis

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and effective technique for analyzing fungal volatiles.[4][9] It involves the extraction of volatile compounds from the headspace above a sample, followed by their separation and identification.

Protocol:

-

Sample Preparation :

-

Place a known quantity (e.g., 1-5 grams) of the fungal culture (mycelium or fruiting body) into a 20 mL glass headspace vial.

-

Seal the vial tightly with a PTFE/silicone septum cap.

-

For quantitative analysis, an internal standard (e.g., 2-methyl-1-propanol) may be added.

-

-

HS-SPME Extraction :

-

Equilibrate the sample vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the analytes.

-

-

GC-MS Analysis :

-

Desorption : Immediately insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatography :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program : A typical temperature program starts at 40°C (hold for 2-5 min), ramps up to 250°C at a rate of 5-10°C/min, and holds for 5-10 min.

-

-

Mass Spectrometry :

-

Ionization : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 400.

-

Identification : Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

-

References

- 1. Ascomycota - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Are Some Fungal Volatile Organic Compounds (VOCs) Mycotoxins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of VOCs from fungal strains, building insulation materials and indoor air by solid phase microextraction arrow, thermal desorption–gas chromatography-mass spectrometry and machine learning approaches [aaltodoc.aalto.fi]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on (R)-3-Octanol versus (S)-3-Octanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-octanol: (R)-3-Octanol and (S)-3-Octanol. It details their synthesis, enantioselective separation, and physicochemical properties. Furthermore, it explores their distinct biological activities, highlighting their significance in various fields, including pheromone communication, olfaction, and antimicrobial applications. This document aims to serve as a valuable resource for researchers and professionals involved in stereoselective synthesis, analytical chemistry, and the development of new bioactive compounds.

Introduction

This compound is a chiral secondary alcohol with the chemical formula C₈H₁₈O. The presence of a stereocenter at the third carbon atom gives rise to two enantiomers: (R)-3-Octanol and (S)-3-Octanol. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit significantly different biological activities due to the specific three-dimensional arrangement of their atoms. This stereospecificity is of paramount importance in drug development, flavor and fragrance chemistry, and ecological interactions. Understanding the unique properties and activities of each enantiomer is crucial for their targeted application.

Physicochemical Properties

The physical properties of the racemic mixture and individual enantiomers of this compound are summarized in the table below. While many macroscopic properties are similar, the key distinguishing feature is their optical rotation.

| Property | Racemic (±)-3-Octanol | (R)-(-)-3-Octanol | (S)-(+)-3-Octanol |

| CAS Number | 589-98-0[1] | 70492-66-9[2] | 22658-92-0[1] |

| Molecular Formula | C₈H₁₈O[3] | C₈H₁₈O[2] | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [3] | 130.23 g/mol [2] | 130.23 g/mol |

| Boiling Point | 174-176 °C[4][5] | ~175 °C | 175 °C[6] |

| Melting Point | -45 °C[7] | - | -45 °C |

| Density | 0.818 g/mL at 25 °C[4][5] | - | 0.819 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.426[4][5] | - | 1.426[8] |

| Specific Rotation ([α]D) | 0° | Negative | Positive |

Synthesis and Enantioselective Separation

The preparation of enantiomerically pure (R)- and (S)-3-octanol can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. While specific protocols for this compound are not extensively detailed in readily available literature, analogous syntheses of chiral alcohols provide a framework. One common approach involves the asymmetric reduction of the corresponding prochiral ketone, 3-octanone, using a chiral catalyst or reagent.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. Lipases are commonly employed for the resolution of racemic alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Octanol

This protocol is based on general procedures for the enzymatic resolution of secondary alcohols.[9]

-

Materials:

-

Procedure: a. Dissolve racemic this compound (1 equivalent) and vinyl acetate (2.2 equivalents) in hexane in a round-bottom flask.[9] b. Add immobilized CALB (e.g., 20 mg per mmol of substrate) to the solution.[9] c. Stir the mixture at a controlled temperature (e.g., 40 °C).[7] d. Monitor the reaction progress by chiral gas chromatography (GC) until approximately 50% conversion is reached. e. At ~50% conversion, one enantiomer (typically the R-enantiomer) will be preferentially acylated, leaving the unreacted (S)-enantiomer in excess. f. Filter to remove the immobilized enzyme. g. Separate the unreacted alcohol from the formed ester by column chromatography. h. Hydrolyze the separated ester to obtain the other enantiomer.

Enantiomeric Analysis

The separation and quantification of (R)- and (S)-3-octanol are critical for quality control and for studying their distinct biological activities. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are effective for separating the enantiomers of volatile compounds like this compound.[11][12]

Experimental Protocol: Chiral GC-FID Analysis

This protocol is a general guideline for the separation of alcohol enantiomers on a cyclodextrin-based column.

-

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., β-cyclodextrin-based).[12]

-

-

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., hexane).

-

-

GC Conditions:

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Hydrogen or Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2 °C/min). The optimal temperature program will depend on the specific column and requires method development.[13]

-

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used for the HPLC separation of a broad range of enantiomers, including alcohols.

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol is a general guideline for the separation of alcohol enantiomers on a polysaccharide-based column.

-

Instrumentation:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase.

-

-

HPLC Conditions:

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The optimal ratio needs to be determined experimentally (e.g., 90:10 v/v n-hexane:isopropanol).[4]

-

Flow Rate: Typically around 1.0 mL/min for an analytical column.[4]

-

Column Temperature: Ambient (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as this compound has a weak chromophore.

-

Biological Activities

The stereochemistry of this compound plays a crucial role in its biological effects, particularly in insect chemical communication and potentially in its interactions with other biological systems.

Insect Pheromonal Activity

This compound and its ketone analogue, 3-octanone, have been identified as alarm pheromones in certain species of ants.[16] Studies on related chiral alcohols, such as 4-methyl-3-heptanol, have shown that different stereoisomers can elicit distinct behavioral responses in insects, with one enantiomer being an attractant and another being inhibitory.[17] Electrophysiological studies on the antennae of various insects have demonstrated responses to this compound, indicating its role as a semiochemical.[18] The differential responses of olfactory receptor neurons to the individual enantiomers of this compound are an active area of research to understand the specificity of insect olfaction.[19][20]

Olfactory Perception

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antibacterial activity.[8] Studies on the antibacterial activity of various alcohols against Staphylococcus aureus have shown that the efficacy can be dependent on the chain length.[8] While specific comparative studies on the antibacterial or antifungal activity of (R)- and (S)-3-octanol are limited, research on related compounds suggests that stereochemistry can influence antimicrobial potency. For instance, a semi-synthetic derivative of epicatechin showed significant bactericidal activity against S. aureus.[5] Further investigation is needed to determine if the enantiomers of this compound exhibit differential antimicrobial effects against pathogens like Escherichia coli and Aspergillus niger.[22][23][24][25]

Cytotoxicity

The potential toxicity of volatile organic compounds is an area of increasing interest. A study on the cytotoxicity of the related compound 1-octen-3-ol and its enantiomers in human embryonic stem cells revealed that the (S)-(+)-enantiomer was more cytotoxic than the (R)-(-)-enantiomer.[26] This highlights the importance of evaluating the toxicological profile of individual enantiomers. Further research is warranted to assess the comparative cytotoxicity of (R)- and (S)-3-octanol in various human cell lines.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-octanol, present a compelling case for the importance of chirality in biological systems. While sharing identical physical properties in an achiral environment, their distinct three-dimensional structures lead to differential interactions with chiral biological molecules, such as olfactory receptors and enzymes. This guide has provided an overview of the synthesis, separation, and known biological activities of these enantiomers. Further research into the specific mechanisms of action of each stereoisomer will undoubtedly open up new avenues for their application in fields ranging from pest management to the development of novel pharmaceuticals and fragrances.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (R)-3-octanol [webbook.nist.gov]

- 3. Differential Electrophysiological Responses to Odorant Isotopologues in Drosophilid Antennae | eNeuro [eneuro.org]

- 4. ct-k.com [ct-k.com]

- 5. researchgate.net [researchgate.net]

- 6. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. gcms.cz [gcms.cz]

- 13. youtube.com [youtube.com]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thelabstore.co.uk [thelabstore.co.uk]

- 16. jocpr.com [jocpr.com]

- 17. chiraltech.com [chiraltech.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential Electrophysiological Responses to Odorant Isotopologues in Drosophilid Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pjlss.edu.pk [pjlss.edu.pk]

- 25. Biological Activities of Aspergillus niger MF6: Antimicrobial, Antioxidant, and Cytotoxic Potential of Marine-Derived Fungus Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Specific Rotation - Chemistry Steps [chemistrysteps.com]

3-Octanol as a Volatile Organic Compound (VOC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol is a naturally occurring volatile organic compound (VOC) belonging to the family of secondary fatty alcohols. It is recognized by its characteristic nutty, earthy, and slightly herbaceous odor. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, natural sources, biological activities, and the experimental methodologies used for its study. The information presented herein is intended to serve as a technical resource for professionals in research, science, and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and interpretation.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 589-98-0 | [3][4] |

| Appearance | Colorless, clear liquid | [4] |

| Odor | Sweet, oily, nutty, warm, herbaceous | [4] |

| Boiling Point | 173.0-175.0 °C at 760 mmHg | [1] |

| Melting Point | -45.0 °C | [1] |

| Density | 0.817-0.824 g/cm³ | [1] |

| Solubility | Soluble in alcohol and ether; insoluble in water | [1] |

| Vapor Pressure | ~4.5 (vs air) | [4] |

| Refractive Index | 1.425-1.429 | [1] |

Natural Sources and Biosynthesis

This compound is a common metabolite found in a variety of organisms, including fungi, plants, and bacteria. It is a significant contributor to the aroma profile of many natural products.

Fungal Sources:

-

Mushrooms: this compound is a characteristic aroma compound in many mushroom species, contributing to their earthy and fungal scent[5].

-

Molds: Various fungal species, including those used in food production and those considered contaminants, are known to produce this compound.

Plant Sources:

-

Herbs: It is naturally found in herbs such as mint and thyme[3].

-

Fruits and Vegetables: Trace amounts of this compound can be detected in the volatile profiles of various fruits and vegetables.

-

Pathogen-Induced Volatile: Plants can emit this compound in response to pathogen attacks, suggesting a role in plant defense signaling[6].

Biosynthesis: The primary biosynthetic pathway for this compound involves the oxidative breakdown of linoleic acid, an abundant fatty acid in many organisms. This process is part of the larger oxylipin pathway[6].

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a compound of interest in various scientific and commercial fields.

Insect Attractant and Repellent

This compound and its related compound, 1-octen-3-ol, are well-documented semiochemicals that influence insect behavior. They can act as attractants for hematophagous (blood-feeding) insects. For instance, 1-octen-3-ol, in combination with carbon dioxide, is a potent attractant for many mosquito species[7]. However, the response to these compounds can be species-specific, and in some cases, they may act as repellents[8].

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of cell membrane permeability[9]. The minimum inhibitory concentrations (MICs) vary depending on the microbial species. For example, 1-octen-3-ol has shown MICs of 1.0 mg/mL against Gram-positive bacteria and 2.0 mg/mL against Gram-negative bacteria[9][10].

| Organism Type | Example Organisms | Reported MIC/Activity | Reference |

| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | MIC: 1.0 mg/mL (for 1-octen-3-ol) | [9][10] |

| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | MIC: 2.0 mg/mL (for 1-octen-3-ol) | [9][10] |

| Fungi | Fusarium tricinctum, Fusarium oxysporum | Inhibits fungal growth and spore germination | [9][10] |

| Nematodes | Pratylenchus penetrans | Nematicidal activity | [11] |

Role in Plant Signaling

Volatile organic compounds like this compound play a crucial role in plant communication and defense. When attacked by pathogens, plants can release a blend of VOCs, including this compound, which can act as airborne signals to neighboring plants, priming their defense responses[6]. This plant-plant communication can lead to systemic acquired resistance (SAR) in the receiving plants. The signaling cascade initiated by these VOCs often involves the salicylic acid (SA) dependent pathway[6][12].

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

Objective: To extract and quantify this compound from plant or fungal headspace.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Place a known quantity of the biological material (e.g., fungal culture, plant leaves) into a sealed headspace vial.

-

Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantification.

-

HS-SPME Extraction:

-

Condition the SPME fiber (e.g., DVB/CAR/PDMS) according to the manufacturer's instructions.

-

Expose the fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the collected volatiles from the SPME fiber in the hot injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

A typical GC oven temperature program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C).

-

The separated compounds are then detected and identified by the mass spectrometer based on their mass spectra and retention times.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Insect Olfactometer Bioassay

Objective: To assess the behavioral response of insects to this compound.

Methodology: Y-tube Olfactometer

-

Apparatus: A Y-tube olfactometer consists of a central arm where the insect is introduced and two side arms that deliver different odor stimuli.

-

Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer.

-

Odor Source: A filter paper treated with a known concentration of this compound in a suitable solvent (e.g., hexane or mineral oil) is placed in the airflow of one arm. A solvent-only control is placed in the other arm.

-

Insect Introduction: A single insect is released at the downwind end of the central arm.

-

Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). The time spent in each arm and the first choice are recorded.

-

Replication and Controls: The experiment is replicated multiple times with different insects. The positions of the treatment and control arms are switched between trials to avoid positional bias. The olfactometer is cleaned thoroughly between trials.

-

Data Analysis: Statistical analysis (e.g., chi-squared test or t-test) is used to determine if there is a significant preference for the this compound-treated arm over the control arm.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) that is not inhibitory to the test microorganism at the concentrations used.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Signaling Pathways

Insect Olfactory Signaling

The detection of this compound by insects is mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae and maxillary palps[7][13]. The binding of this compound to an OR triggers a signaling cascade that leads to the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Plant Defense Signaling

The perception of this compound by plants can trigger a defense response. While the specific receptor is not yet fully elucidated, the downstream signaling often involves the salicylic acid (SA) pathway. This leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).

Toxicological Data

This compound is generally considered to have low toxicity. However, as with any chemical, exposure should be minimized. It can cause skin and eye irritation[2][3][4]. The available toxicological data suggests it is not genotoxic and has a high margin of safety for repeated dose toxicity[1].

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD50 > 5000 mg/kg (rat) | [4] |

| Acute Dermal Toxicity | LD50 > 5000 mg/kg (rabbit) | [4] |

| Skin Irritation | Irritating | [2][3][4] |

| Eye Irritation | Serious eye irritation | [2][3] |

| Genotoxicity | Not expected to be genotoxic | [1] |

| Skin Sensitization | No safety concerns at current use levels | [1] |

Conclusion

This compound is a multifaceted volatile organic compound with significant roles in chemical ecology and various industrial applications. Its functions as an insect semiochemical, an antimicrobial agent, and a modulator of plant defense highlight its potential for the development of novel products in agriculture and pest management. The experimental protocols and data presented in this guide provide a solid foundation for further research into the properties and applications of this versatile molecule. A thorough understanding of its biological activities and the underlying signaling pathways will be crucial for harnessing its full potential in a safe and effective manner.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. (+)-3-Octanol | C8H18O | CID 6999002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. Page loading... [guidechem.com]

- 5. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Repositório Digital de Publicações Científicas: Elucidation of the nematicidal mode of action of this compound on the root-lesion nematode Pratylenchus penetrans [rdpc.uevora.pt]

- 12. Frontiers | Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis [frontiersin.org]

- 13. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

The role of 3-Octanol as a semiochemical in insects

An In-depth Technical Guide to the Role of 3-Octanol as a Semiochemical in Insects

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the role of this compound as a semiochemical in the insect world. This compound, a volatile organic compound, functions as a critical signaling molecule in a variety of insect species, mediating behaviors such as alarm, attraction, and repulsion. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management. It synthesizes current knowledge on the behavioral and electrophysiological responses of insects to this compound, presents detailed experimental protocols for studying these responses, and illustrates the underlying olfactory signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction to this compound as a Semiochemical

Semiochemicals are chemical substances that convey information between organisms and are fundamental to the survival and reproduction of many species.[1] These signaling molecules are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions.[1] this compound, a secondary alcohol, has been identified as a significant semiochemical for a diverse range of insects.[2] It is a component of the alarm pheromones in certain ant species, an attractant for various hematophagous and stored-product insects, and can also act as a repellent, often in a dose-dependent manner.[3][4][5] The chirality of this compound can also play a crucial role in its biological activity, with different enantiomers sometimes eliciting distinct behavioral responses.

Diverse Roles of this compound in Insect Behavior

The function of this compound as a semiochemical is highly context-dependent, varying with the insect species, its concentration, and the presence of other volatile compounds.

Alarm Pheromone in Ants

In several species of ants, particularly within the genus Crematogaster, this compound is a key component of the mandibular gland secretion that functions as an alarm pheromone.[3][6] When released, it elicits a range of alarm behaviors, including increased aggression, recruitment of nestmates, and dispersal from the point of disturbance.[3][6] Studies on Crematogaster scutellaris and Crematogaster ashmedi have shown that 3-octanone and its corresponding alcohol, this compound, are major components of the alarm pheromone complex.[3] While these two compounds alone can trigger an incomplete alarm response, it is believed that the full behavioral repertoire is released by a synergistic blend of major and minor components of the secretion.[3]

Attractant for Various Insect Species

This compound serves as an attractant for a variety of insects, including disease vectors, agricultural pests, and stored-product pests.

-

Mosquitoes: While 1-octen-3-ol is a more widely known mosquito attractant, this compound has also been shown to elicit responses in some mosquito species.[7] For instance, in Aedes aegypti, the saturation of the double bond in 1-octen-3-ol to form this compound results in a shifted dose-response curve in the octenol receptor neuron, indicating that it is still detected, albeit with different sensitivity.[7][8]

-

Stored-Product Insects: Several species of stored-product insects are attracted to this compound, which can be a volatile produced by fungi associated with stored grains.[4][5] This suggests that these insects may use this compound as a cue to locate suitable food sources.

-

Fruit Flies: In Drosophila melanogaster, this compound is a known olfactory cue, and the flies exhibit dose-dependent learning responses to it.[9] While not a primary attractant for all fruit fly species, its presence in fruit volatiles can contribute to the overall olfactory landscape that guides their foraging behavior.[10]

Repellent and Other Behavioral Effects

In some contexts, this compound can act as a repellent. This effect is often concentration-dependent. For example, while low concentrations of certain semiochemicals may be attractive, higher concentrations can become repellent. In Drosophila, starvation has been shown to reduce the avoidance of aversive odors like this compound, suggesting a modulation of the behavioral response based on the insect's physiological state.[11]

Quantitative Data on Insect Responses to this compound

The following tables summarize the quantitative data from various studies on the behavioral and electrophysiological responses of insects to this compound.

Table 1: Behavioral Responses of Insects to this compound in Olfactometer Assays

| Insect Species | This compound Concentration/Dose | Olfactometer Type | Behavioral Response | Reference |

| Tribolium castaneum | 20 µL | Wind Tunnel | Attraction | [12] |

| Rhyzopertha dominica | 20 µL | Wind Tunnel | Attraction | [12] |

| Drosophila melanogaster | Various | T-Maze | Avoidance (learning context) | [9] |

| Callosobruchus maculatus | Not specified | Y-Tube | Attraction (as part of a blend) | [13] |

Table 2: Electroantennographic (EAG) Responses of Insects to this compound

| Insect Species | This compound Dose (µg) | EAG Response (mV) | Notes | Reference |

| Aromia bungii (male) | 100 | >0.8 | One of the largest responses among 90 VOCs tested | [14] |

| Aromia bungii (female) | 100 | ~0.6 | Significant response | [14] |

| Ips typographus | 10 | High | Strong response from a specific OSN class | [15] |

| Various species | Not specified | Species-specific spectra | Used in an antennal array for odor discrimination | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the semiochemical role of this compound. The following are protocols for key experiments.

Y-Tube Olfactometer Bioassay

This bioassay is a standard method for studying insect olfactory preferences in a two-choice scenario.

a) Apparatus:

-

A Y-shaped glass or plastic tube (e.g., stem 15 cm, arms 15 cm at a 60-75° angle, internal diameter 2-4 cm).[16][17][18]

-

An air delivery system providing purified and humidified air.

-

Flow meters to regulate airflow into each arm (e.g., 500 mL/min).[18]

-

Two odor source chambers connected to the upstream ends of the Y-tube arms.

-

A light source providing uniform illumination.

b) Stimulus Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., paraffin oil or hexane).

-

Apply a known volume (e.g., 10 µL) of the this compound solution onto a filter paper strip.

-

Place the filter paper into one of the odor source chambers.

-

Use a filter paper with the solvent alone as the control in the other chamber.

c) Experimental Procedure:

-

Acclimatize the insects to the experimental conditions for a specified period.

-

Introduce a single insect into the base of the Y-tube's main arm.[17]

-

Allow the insect to walk upwind and choose between the two arms for a set duration (e.g., 5-10 minutes).[18][19]

-

A choice is recorded when the insect moves a certain distance into one of the arms (e.g., 3 cm) and remains there for a minimum time (e.g., 1 minute).[18]

-

After each trial, clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake if it is glass to remove any residual odors.[17]

-

Rotate the positions of the treatment and control arms to avoid positional bias.[17]

d) Data Analysis:

-

Calculate the percentage of insects choosing the treatment arm versus the control arm.

-

Use a Chi-square test or a binomial test to determine if the observed distribution is significantly different from a 50:50 distribution.

dot

Caption: Workflow for a Y-tube olfactometer bioassay.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an olfactory stimulus.[20]

a) Antenna Preparation:

-

Anesthetize the insect by chilling it on ice or using CO₂.[21]

-

Excise the head or the entire antenna under a dissecting microscope.[21]

-

Mount the head or the base of the antenna onto the reference electrode using conductive gel.[21]

-

Cut the distal tip of the antenna and connect it to the recording electrode using a saline-filled glass capillary or conductive gel.[20][21]

b) Apparatus Setup:

-

A Faraday cage to shield from electrical noise.

-

A high-impedance amplifier to amplify the small voltage changes from the antenna.[21]

-

Micromanipulators to precisely position the electrodes.[21]

-

A stimulus delivery system consisting of a continuous flow of purified and humidified air over the antenna, with a port for injecting a puff of odorant-laden air.[21]

c) Stimulus Delivery:

-

Prepare serial dilutions of this compound.

-

Pipette a known amount onto a piece of filter paper and insert it into a Pasteur pipette.[20]

-

The pipette is connected to the stimulus delivery system.

-

A puff of air (of controlled duration and volume) is passed through the pipette and over the antenna.

d) Recording and Data Analysis:

-

Record the baseline electrical activity of the antenna.

-

Deliver a puff of the this compound stimulus and record the resulting depolarization (a negative voltage drop).[21]

-

The amplitude of this depolarization (in millivolts, mV) is the EAG response.[21]

-

Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant) to allow for comparison across different preparations.

-

Construct dose-response curves by plotting the EAG amplitude against the logarithm of the stimulus concentration.

dot

Caption: Workflow for an Electroantennography (EAG) experiment.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which specific compounds in a complex mixture are biologically active.[22][23]

a) Principle: The effluent from a gas chromatograph (GC) column is split. One portion goes to a standard GC detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS), while the other is directed over an insect antenna preparation for EAG recording.[22][24]

b) Procedure:

-

Prepare an insect antenna for EAG recording as described above.

-

Inject a sample of a volatile blend (e.g., a headspace extract from a plant or an insect gland extract) into the GC.

-

As compounds elute from the GC column and pass over the antenna, simultaneous recordings are made from the EAG and the GC detector.

-

An EAG response that is time-correlated with a peak on the GC chromatogram indicates that the compound causing that peak is detected by the insect's antenna.[22]

-

The active compound can then be identified using the MS data or by comparing its retention time to that of a synthetic standard.[24][25]

Olfactory Signaling Pathways for this compound

The detection of this compound begins at the periphery of the insect's olfactory system, specifically in the olfactory sensory neurons (OSNs) housed within sensilla on the antennae and maxillary palps.[3]

a) Receptor Binding:

-

Volatile molecules like this compound enter the sensillum lymph through pores in the sensillum wall.

-

The odorant molecule is thought to be transported by Odorant-Binding Proteins (OBPs) to the dendritic membrane of the OSN.

-

This compound then binds to a specific Odorant Receptor (OR), which is a seven-transmembrane domain protein.[26][27] In insects, these ORs form a heterodimeric complex with a highly conserved co-receptor known as Orco.[26][27]

b) Signal Transduction:

-

The insect OR-Orco complex functions as a ligand-gated ion channel.[26]

-

Upon binding of this compound to the specific OR, the channel opens, allowing an influx of cations (e.g., Na⁺, K⁺, Ca²⁺).

-

This influx of positive ions causes a depolarization of the OSN membrane.[28]

-

If the depolarization reaches the threshold, it triggers the firing of action potentials that travel down the axon of the OSN.

c) Neural Processing:

-

The axons of all OSNs expressing the same specific OR converge on a single, identifiable structure in the antennal lobe of the insect brain called a glomerulus.[3]

-

Within the glomerulus, the OSNs synapse with projection neurons (PNs) and local interneurons (LNs).

-

This synaptic transmission relays the information about the detection of this compound to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, leading to a behavioral response (e.g., attraction, repulsion, or alarm).[3]

dot

Caption: Olfactory signal transduction pathway for this compound.

Conclusion and Future Directions

This compound is a versatile semiochemical that plays a significant role in the chemical ecology of numerous insect species. Its function as an alarm pheromone, attractant, and repellent highlights the complexity of insect communication and behavior. The methodologies outlined in this guide, including olfactometry and electrophysiology, are essential tools for elucidating the precise roles of this compound and other semiochemicals.

Future research should focus on:

-

Identifying the specific odorant receptors for this compound in a wider range of insect species.

-

Investigating the synergistic and antagonistic effects of this compound when present in complex natural blends.

-

Exploring the potential of this compound and its analogs in the development of novel, environmentally-friendly pest management strategies, such as attract-and-kill systems or repellents.

-

Understanding the neural mechanisms in the insect brain that translate the detection of this compound into specific behavioral outputs.

A deeper understanding of the role of this compound will not only advance our knowledge of insect chemical ecology but also provide valuable insights for the development of targeted and sustainable solutions for agriculture and public health.

References

- 1. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thehive.icipe.org [thehive.icipe.org]

- 3. annualreviews.org [annualreviews.org]

- 4. A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Odour intensity learning in fruit flies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Y-tube olfactometer bioassays [bio-protocol.org]

- 18. 2.9. Y-Tube Olfactometer Behavioral Bioassays [bio-protocol.org]

- 19. Experiment 3—Olfactometry Bioassays [bio-protocol.org]

- 20. ockenfels-syntech.com [ockenfels-syntech.com]

- 21. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 22. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 23. gcead.sourceforge.net [gcead.sourceforge.net]

- 24. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 25. Efficacy of an improved method to screen semiochemicals of insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

A Technical Guide to the Microbial Biosynthesis of 3-Octanol

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol, a secondary fatty alcohol, is a molecule of interest in the chemical and pharmaceutical industries, valued for its characteristic mushroom and earthy aroma and as a potential biofuel. While its primary alcohol isomer, 1-octanol, has been the focus of extensive metabolic engineering efforts, the microbial biosynthesis of this compound presents a unique set of biochemical challenges and opportunities. This technical guide provides an in-depth exploration of the known and putative metabolic pathways for C8 alcohol production in microorganisms, with a specific focus on this compound. It includes a summary of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Core Biosynthetic Pathways for C8 Alcohols

Microorganisms employ several distinct pathways for the synthesis of C8 alcohols. The production of 1-octanol is the most thoroughly characterized, primarily leveraging the fatty acid synthesis (FAS) machinery. In contrast, the biosynthesis of unsaturated C8 alcohols like 1-octen-3-ol follows a pathway involving lipoxygenases. The direct microbial pathway to this compound is less defined, but a putative route can be proposed based on known enzymatic reactions.

Pathway 1: 1-Octanol Production via Fatty Acid Synthesis

The most common strategy for producing linear primary alcohols involves diverting intermediates from the native fatty acid synthesis (FAS) pathway. This engineered route typically involves a three or four-step enzymatic cascade.

-

Chain Elongation : Acetyl-CoA is converted to octanoyl-ACP through the iterative FAS cycle.

-

Thioesterase Cleavage : A C8-specific acyl-ACP thioesterase (TE) hydrolyzes octanoyl-ACP to release free octanoic acid.[1]

-

CoA-Activation : An acyl-CoA synthetase (ACS) activates octanoic acid to octanoyl-CoA, consuming one molecule of ATP.[1][2]

-

Reduction to Alcohol : Finally, a carboxylic acid reductase (CAR) or an acyl-CoA reductase (ACR) reduces octanoyl-CoA to 1-octanol.[1][3][4]

Metabolic engineering efforts focus on overexpressing these key enzymes and deleting competing pathways, such as β-oxidation (e.g., deleting fadE, fadD), to prevent the degradation of the fatty acid intermediates and final product.[1][3]

Pathway 2: 1-Octen-3-ol Production in Fungi

Certain fungi, notably mushrooms like Tricholoma matsutake and Agaricus bisporus, produce the C8 volatile 1-octen-3-ol from linoleic acid.[5][6] This pathway is initiated by the oxygenation of the fatty acid.

-

Oxygenation : A lipoxygenase (LOX) or a heme-containing dioxygenase (DOX) introduces molecular oxygen into linoleic acid to form a hydroperoxy-octadecadienoic acid (HPOD) intermediate.[5][6]

-

Cleavage : A fatty acid hydroperoxide lyase (HPL) then cleaves this unstable intermediate to yield 1-octen-3-ol and a corresponding oxo-acid.[5][6]

References

- 1. Production of 1-octanol in Escherichia coli by a high flux thioesterase route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 5. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Octanol in Fungal Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of 3-octanol in fungal communication. As a volatile organic compound (VOC), this compound is a key signaling molecule that mediates a range of intra- and inter-species interactions, influencing fungal development, sporulation, and secondary metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Functions of this compound in Fungal Biology

This compound, a C8 alcohol, is a common fungal volatile that plays a significant, concentration-dependent role in fungal biology. Its functions are diverse, ranging from regulating development to mediating interactions with other organisms.

1.1. Regulation of Fungal Development and Sporulation

One of the most well-documented roles of this compound and related C8 compounds is the regulation of conidiation (asexual sporulation). At low concentrations, these volatiles can induce sporulation in some fungal species, even in the absence of other environmental cues like light. Conversely, at high concentrations, they can be inhibitory to both fungal growth and spore germination, a phenomenon sometimes referred to as the "crowding effect". This suggests a sophisticated mechanism of self-regulation within a fungal colony, where the accumulation of these volatiles signals high population density and may trigger dispersal (sporulation) or stasis.

1.2. Role in Mycotoxin Production

Volatile compounds are known to influence the production of mycotoxins, which are toxic secondary metabolites produced by some fungi. While direct evidence for this compound's effect on a wide range of mycotoxins is still an active area of research, studies on the closely related 1-octen-3-ol have shown that it can increase the production of patulin by Penicillium expansum. This suggests that C8 volatiles can act as signals that modulate the expression of mycotoxin biosynthetic gene clusters. The presence of this compound could, therefore, be an indicator of conditions conducive to mycotoxin production.

1.3. Interspecies Fungal Interactions

The production of this compound is not limited to a single species, and its presence in the environment can be detected by other fungi. This allows for interspecies communication, where one fungus can influence the growth and development of another. For example, the volatiles from one fungal species can inhibit the growth of a competitor.

1.4. Interactions with Other Organisms

Fungal volatiles, including this compound, are not only involved in fungus-fungus interactions but also play a crucial role in communication with other organisms, such as insects and plants. For many insects, these compounds serve as attractants, guiding them to a food source (the fungus) and, in turn, aiding in the dispersal of fungal spores. In the context of plant-fungus interactions, these volatiles can influence plant growth and defense responses.

Quantitative Data on this compound in Fungal Communication

The effects of this compound are highly dependent on its concentration. The following tables summarize some of the available quantitative data on the production and biological activity of this compound and related C8 compounds.

Table 1: Production of this compound and Related C8 Volatiles by Various Fungi

| Fungal Species | Compound(s) | Production Level/Conditions | Reference |

| Penicillium spp. | 1-octen-3-ol, 3-octanone, this compound | Detected in headspace | [1] |

| Trichoderma spp. | 1-octen-3-ol, this compound, 3-octanone | Detected in headspace | [2] |

| Aspergillus spp. | 1-octen-3-ol | ~4.53-fold higher in A. oryzae vs. A. flavus | [1] |

| Fusarium oxysporum | 1-octen-3-ol, 3-octanone | Detected in headspace | [3] |

| Penicillium camemberti | 1-octanol | Main VOC at high spore density | [4] |

Table 2: Effective Concentrations of this compound and Related C8 Volatiles on Fungal Processes

| Fungal Species | Compound | Effect | Effective Concentration | Reference |

| Botrytis cinerea | This compound | Dose-dependent inhibition of development | Not specified | [5] |

| Penicillium camemberti | 1-octanol | Total inhibition of spore germination | 3 mM | [4] |

| Penicillium camemberti | 1-octanol | Transient inhibition of spore germination | 100 µM | [4] |

| Penicillium expansum | 1-octen-3-ol | Increased patulin production | Not specified | |

| Trichoderma spp. | 1-octen-3-ol, this compound, 3-octanone | Induction of conidiation | Submicromolar | [2] |

| Rat Thalamic Neurons | 1-octanol | IC50 for T-type calcium current inhibition | 287 µM | [6] |

Signaling Pathways in Fungal Response to this compound

The perception of volatile compounds like this compound is thought to be mediated by G-protein coupled receptors (GPCRs) on the fungal cell surface.[1][7][8] Upon binding of this compound, a conformational change in the GPCR is presumed to activate intracellular signaling cascades. A likely candidate for mediating the downstream effects of this compound is the highly conserved calcium-calmodulin-calcineurin signaling pathway, which is known to be involved in fungal stress responses, growth, and development.[9] While a definitive pathway for this compound has not been fully elucidated, a plausible model based on existing knowledge of fungal signaling is presented below.

Experimental Protocols